1-(thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the trifluoromethylphenyl group. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Sulfonylation of the thiophene ring using sulfonyl chlorides under basic conditions.
Step 3: Introduction of the trifluoromethylphenyl group via nucleophilic substitution or coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(Thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with biological targets, potentially inhibiting enzymes or modulating receptor activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
1-(Thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:
Thiophene-2-sulfonyl derivatives: These compounds share the sulfonyl group and thiophene ring but may differ in other substituents.
Trifluoromethylphenyl derivatives: These compounds contain the trifluoromethylphenyl group but may have different core structures.
Piperidine derivatives: These compounds feature the piperidine ring but may have different substituents.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in other compounds.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H17F3N2O3S2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-thiophen-2-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C17H17F3N2O3S2/c18-17(19,20)13-6-1-2-7-14(13)21-16(23)12-5-3-9-22(11-12)27(24,25)15-8-4-10-26-15/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,21,23) |
InChI Key |
VEJBKXCIQZNUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.